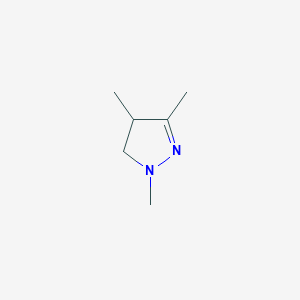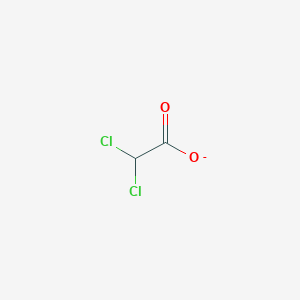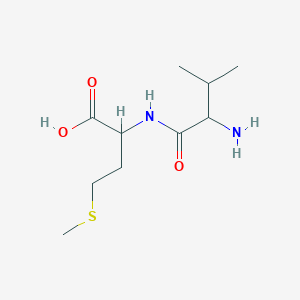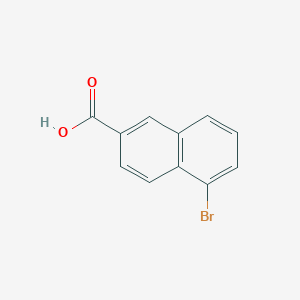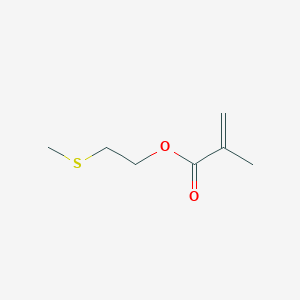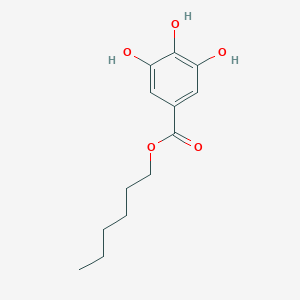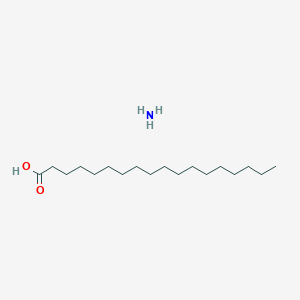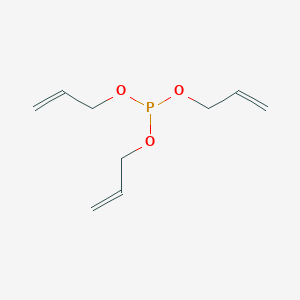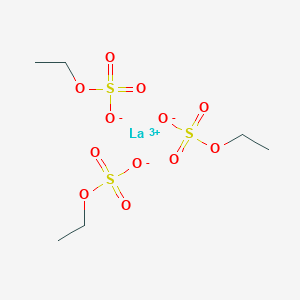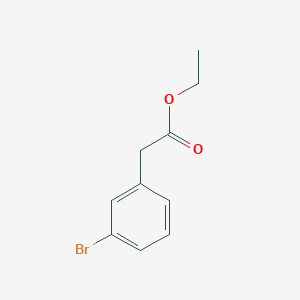
Ethyl 2-(3-bromophenyl)acetate
Übersicht
Beschreibung
Ethyl 2-(3-bromophenyl)acetate is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as Ethyl 3-Bromophenylacetate, Benzeneacetic acid, 3-bromo-, ethyl ester, and Ethyl2- (3-Bromophenyl)acetate . The compound has a molecular weight of 243.10 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-bromophenyl)acetate consists of an ethyl group (C2H5) attached to an acetic acid derivative (CH2COO) which is further connected to a bromophenyl group (C6H4Br) . The InChI representation of the molecule is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 2-(3-bromophenyl)acetate has a molecular weight of 243.10 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds . The exact mass and monoisotopic mass of the compound are 241.99424 g/mol . The topological polar surface area of the compound is 26.3 Ų . The compound has a heavy atom count of 13 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Aroylbenzoxepinones
Ethyl 2-(3-bromophenyl)acetate can be used as a reactant in the synthesis of aroylbenzoxepinones . Aroylbenzoxepinones are a class of organic compounds that have shown potential for analgesic activity .
Cdc7 Kinase Inhibitory Activity
This compound can also be involved in the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives . These derivatives have been found to exhibit Cdc7 kinase inhibitory activity . Cdc7 is a protein kinase that plays a crucial role in the initiation of DNA replication, and inhibitors of Cdc7 could potentially be used in cancer therapy .
Sirtuin Inhibition and Antitumor Activity
Ethyl 2-(3-bromophenyl)acetate can be used in the synthesis of cambinol analogs . Cambinol is a known inhibitor of sirtuins, a class of proteins that play key roles in cellular regulation and aging . Inhibitors of sirtuins have shown potential for antitumor activity .
Synthesis of TunePhos-type Diphosphine Ligands
This compound can be used in the synthesis of TunePhos-type diphosphine ligands via asymmetric hydrogenation . Diphosphine ligands are commonly used in homogeneous catalysis .
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERSDJFKGMKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466949 | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)acetate | |
CAS RN |
14062-30-7 | |
| Record name | Ethyl 3-(bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

